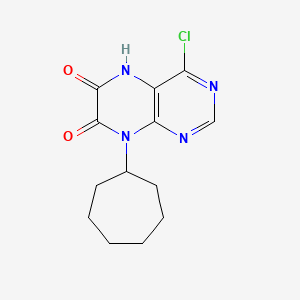

4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione

Description

4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione is a bicyclic heteroaromatic compound characterized by a pteridine backbone substituted with a chlorine atom at position 4 and a cycloheptyl group at position 7. The cycloheptyl substituent introduces steric bulk, which may influence binding affinity and solubility compared to smaller alkyl or aromatic substituents .

Properties

Molecular Formula |

C13H15ClN4O2 |

|---|---|

Molecular Weight |

294.74 g/mol |

IUPAC Name |

4-chloro-8-cycloheptyl-5H-pteridine-6,7-dione |

InChI |

InChI=1S/C13H15ClN4O2/c14-10-9-11(16-7-15-10)18(13(20)12(19)17-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,17,19) |

InChI Key |

FRRMGZCIOWHUNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors, such as 2,4,5-triaminopyrimidine with a suitable diketone.

Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.

Cycloheptyl group addition: This step may involve the alkylation of the pteridine core with a cycloheptyl halide under basic conditions.

Industrial Production Methods

Industrial production of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

Oxidation: Formation of pteridine-6,7-dione derivatives.

Reduction: Formation of reduced pteridine derivatives.

Substitution: Formation of amino or thiol-substituted pteridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione would depend on its specific application. For example:

Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Chemical reactivity: The compound’s reactivity can be attributed to the presence of reactive functional groups, such as the chloro and carbonyl groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pteridine derivatives are analyzed based on substituent patterns, similarity scores, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison of Analogous Pteridine Derivatives

Key Observations:

Substituent Position and Electronic Effects: The chlorine atom in the target compound (C4) contrasts with analogs like 944580-73-8 and 889877-77-4, where chlorine occupies C2. This positional difference may alter electron-withdrawing effects and intermolecular interactions (e.g., halogen bonding) .

Steric and Lipophilic Considerations :

- The cycloheptyl group at C8 in the target compound introduces significant steric hindrance and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to methyl (944580-73-8) or isopropyl (889877-77-4) substituents .

- Longer aliphatic chains (e.g., isopentyl in 501439-14-1) may mimic cycloheptyl’s hydrophobicity but lack its conformational rigidity, affecting target selectivity .

Stereochemical Variations: The (R)-configured ethyl-isopropyl analog (889877-77-4) highlights the role of stereochemistry in bioactivity, a factor absent in the target compound due to its non-chiral cycloheptyl group .

Research Findings and Implications

- Chloro-substituted pteridines (e.g., 944580-73-8) are often explored as kinase inhibitors due to halogen-mediated binding interactions. The target compound’s C4 chlorine and bulky cycloheptyl group may improve specificity for sterically demanding enzyme pockets .

- Amino-substituted derivatives (e.g., 67074-68-4) are typically less reactive but may serve as precursors for prodrugs or covalent inhibitors.

Biological Activity

4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione is a complex organic compound characterized by its unique bicyclic pteridine structure, which includes a chloro substituent and a cycloheptyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C13H15ClN4O2

- Molecular Weight : Approximately 294.73 g/mol

- CAS Number : 1708401-52-8

The presence of the chlorine atom at the para position relative to the nitrogen atom in the pteridine ring enhances its chemical properties and interactions with biological systems. The bicyclic structure contributes to its reactivity, making it a subject of interest for further research.

Pharmacological Effects

Compounds in the pteridine class, including 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione, are known for their diverse pharmacological effects. Some of the notable activities include:

- Antimicrobial Activity : Pteridine derivatives have shown potential as antimicrobial agents, with studies indicating effectiveness against various bacterial strains.

- Antitumor Properties : Research has suggested that certain pteridine derivatives may exhibit cytotoxic effects on cancer cell lines, indicating their potential use in cancer therapy.

- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

The specific mechanisms through which 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione exerts its biological effects require further investigation. Current research focuses on:

- Binding Affinity Studies : Investigating how the compound interacts with various biological targets.

- Signal Transduction Pathways : Understanding how it influences cellular signaling pathways that could lead to therapeutic effects.

Case Study 1: Antimicrobial Activity

A study conducted on similar pteridine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the pteridine structure can enhance antibacterial properties.

Case Study 2: Antitumor Efficacy

Research evaluating the cytotoxic effects of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione on human cancer cell lines showed promising results. The compound exhibited dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), with IC50 values indicating moderate potency.

Table of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antitumor | Cytotoxic effects on MCF-7 cells | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.